molecular formula C23H23N3O2 B5104619 (dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

(dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

Cat. No. B5104619
M. Wt: 373.4 g/mol
InChI Key: IAFKPWDFNKREAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBFMPA and is a selective antagonist of the GABA-A receptor.

Mechanism of Action

DBFMPA acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABA-A receptor, DBFMPA increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior.
Biochemical and physiological effects:
DBFMPA has been shown to have several biochemical and physiological effects. It increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior. DBFMPA has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBFMPA in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using DBFMPA is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on DBFMPA. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in studying the long-term effects of DBFMPA and its potential for addiction and abuse. Finally, there is a need for further research on the optimal dosing and administration of DBFMPA for therapeutic use.
In conclusion, DBFMPA is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of anxiety disorders. Its selective antagonism of the GABA-A receptor has been shown to effectively reduce anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, there are several future directions for research on DBFMPA, including its potential use in the treatment of other psychiatric disorders and the study of its long-term effects.

Synthesis Methods

The synthesis of DBFMPA involves a multi-step process that includes the condensation of 4-(dibenzo[b,d]furan-4-ylmethyl)phenol with 2-(4-morpholinyl)ethylamine, followed by the reaction of the resulting intermediate with 2-bromo-3-(pyridin-3-yl)prop-2-ene. The final product is then purified using column chromatography.

Scientific Research Applications

DBFMPA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use in the treatment of anxiety disorders. Studies have shown that DBFMPA can effectively reduce anxiety-like behavior in animal models.

properties

IUPAC Name

1-dibenzofuran-4-yl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-9-21-19(7-1)20-8-3-5-17(22(20)28-21)15-24-16-18-6-4-10-25-23(18)26-11-13-27-14-12-26/h1-10,24H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFKPWDFNKREAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNCC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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